Cas no 88315-69-9 (Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)-)
Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)-
- 1-tert-butyl-3-ethylsulfanylbenzene
- DTXSID00530958
- AKOS006318445
- 88315-69-9
- 1-tert-Butyl-3-(ethylsulfanyl)benzene
- 3-tert-Butylphenyl ethyl sulfide
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- MDL: MFCD11617719
- Inchi: 1S/C12H18S/c1-5-13-11-8-6-7-10(9-11)12(2,3)4/h6-9H,5H2,1-4H3
- InChI Key: DFQFAUDRFOYSQS-UHFFFAOYSA-N
- SMILES: S(CC)C1=CC=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 194.11292175g/mol
- Monoisotopic Mass: 194.11292175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 25.3Ų
Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434602-1 g |
3-tert-Butylphenyl ethyl sulfide |
88315-69-9 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434602-5 g |
3-tert-Butylphenyl ethyl sulfide |
88315-69-9 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434602-1g |
3-tert-Butylphenyl ethyl sulfide; . |
88315-69-9 | 1g |
€1555.10 | 2025-04-15 | ||
| abcr | AB434602-5g |
3-tert-Butylphenyl ethyl sulfide |
88315-69-9 | 5g |
€1373.40 | 2023-09-04 |
Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- Suppliers
Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)-
Recent Advances in the Study of Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- (CAS: 88315-69-9): A Comprehensive Research Brief
Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- (CAS: 88315-69-9) is a sulfur-containing aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, its interactions with biological targets, and its potential therapeutic benefits. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and future research directions.
The compound's structure, featuring a tert-butyl group and an ethylthio moiety, confers distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Recent publications have demonstrated its utility in the development of novel pharmacophores, particularly in the design of enzyme inhibitors and receptor modulators. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 88315-69-9 into a series of thioether-based inhibitors targeting cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases.
In addition to its synthetic applications, Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- has been investigated for its potential biological activities. A recent in vitro study revealed its moderate antioxidant properties, which could be attributed to the sulfur atom's ability to scavenge free radicals. Furthermore, molecular docking simulations have suggested that this compound may interact with specific protein targets involved in oxidative stress pathways, opening new avenues for drug discovery. These findings were corroborated by a 2024 preprint article available on bioRxiv, which detailed the compound's binding affinity for the Keap1-Nrf2 complex, a key regulator of cellular antioxidant responses.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential toxicity. Recent toxicological assessments, as reported in a 2023 issue of Chemical Research in Toxicology, indicated that high concentrations of 88315-69-9 may induce hepatotoxicity in animal models. However, structural modifications, such as the introduction of polar substituents, have shown potential in reducing adverse effects while retaining bioactivity. Ongoing research is focused on elucidating the structure-activity relationships (SAR) of this compound to guide the development of safer and more effective derivatives.
In conclusion, Benzene, 1-(1,1-dimethylethyl)-3-(ethylthio)- (CAS: 88315-69-9) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and emerging biological activities underscore its potential as a lead compound for therapeutic development. Future studies should prioritize the optimization of its pharmacological profile and the exploration of its mechanisms of action in relevant disease models. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this intriguing molecule.
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